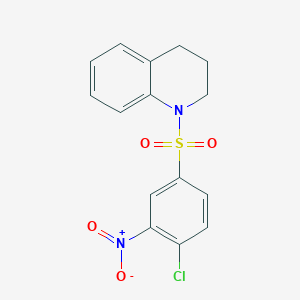

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

概要

説明

科学的研究の応用

Melanin Synthesis

This compound is used in the synthesis of novel sulfonamide derivatives of tricyclic thieno [2,3-d]pyrimidin-4 (3H)-ones, which are known to increase melanin synthesis in murine B16 cells .

Inhibition of Tumor Growth and Angiogenesis

It has been used as a bioactive agent for inhibiting tumor growth and angiogenesis via mitogen-activated protein kinase (MAPK) and NF-κB blocking .

作用機序

Target of Action

The primary target of 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is the mitogen-activated protein kinase (MAPK) and NF-κB pathways . These pathways play a crucial role in cellular signaling, and their dysregulation can lead to various diseases, including cancer and inflammatory disorders .

Mode of Action

This compound interacts with its targets by inhibiting their activity . Specifically, it blocks the MAPK and NF-κB pathways, thereby preventing the transmission of signals that lead to inflammation and tumor growth .

Biochemical Pathways

By blocking the MAPK and NF-κB pathways, this compound affects several downstream effects. For instance, it can inhibit tumor growth and angiogenesis, which is the formation of new blood vessels from pre-existing ones . This is particularly important in cancer treatment, as tumors require a blood supply to grow and spread .

Pharmacokinetics

One study suggests that it has superior pharmacokinetic properties compared to indole-3-carbinol, a related compound .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation and the inhibition of tumor growth and angiogenesis . In addition, it has been shown to mitigate psoriasiform lesions, which are scaly patches of skin often seen in psoriasis .

Safety and Hazards

将来の方向性

Given the limited information available on “1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline”, future research could focus on its synthesis, properties, and potential applications. It would be particularly interesting to explore its bioactive properties, given the reported activity of related compounds .

特性

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4S/c16-13-8-7-12(10-15(13)18(19)20)23(21,22)17-9-3-5-11-4-1-2-6-14(11)17/h1-2,4,6-8,10H,3,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQSFEFOQFAWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428971 | |

| Record name | 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline | |

CAS RN |

847170-51-8 | |

| Record name | 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

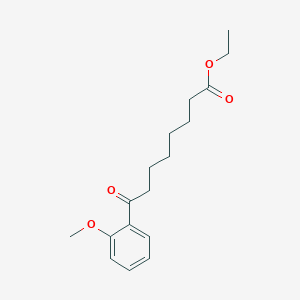

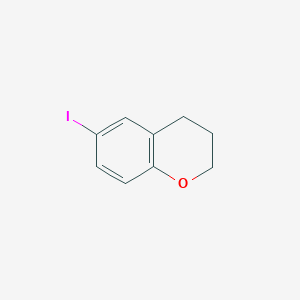

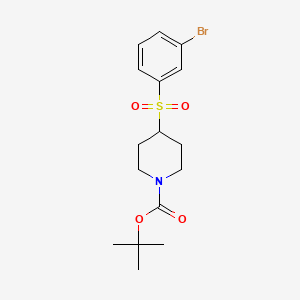

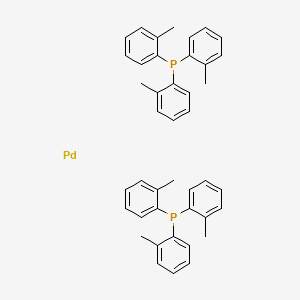

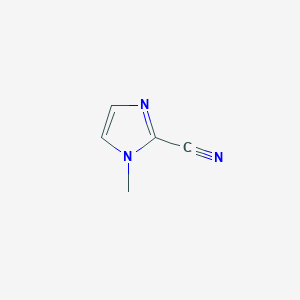

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1311414.png)